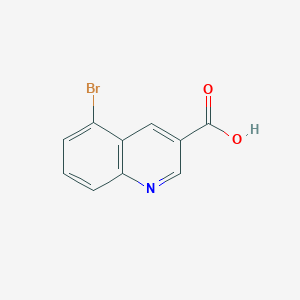

5-Bromoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLFBEXBABQCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromoquinoline-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Bromoquinoline-3-carboxylic Acid: Properties, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in fundamental chemical principles. We will examine its core properties, outline robust protocols for its characterization, and discuss its reactivity and potential applications, providing the causal insights necessary for its effective utilization in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1416438-47-5) belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in numerous pharmacologically active agents.[1][2][3] The molecule's architecture, featuring a bromine atom at the C5 position and a carboxylic acid at the C3 position, imparts a unique combination of steric and electronic properties that define its reactivity and potential as a synthetic intermediate.

The bromine atom serves as a versatile synthetic handle, particularly for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4] The carboxylic acid group, a common bioisostere, not only provides a key site for hydrogen bonding interactions with biological targets but also allows for further derivatization into esters, amides, and other functional groups.[5]

Structural Representation

The fundamental structure is depicted below, with IUPAC numbering to facilitate spectral assignments and reactivity discussions.

Caption: Structure of this compound with IUPAC numbering.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1416438-47-5 | [1][2][6] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1][7][8] |

| Boiling Point | 403.1 ± 30.0 °C (Predicted) | [1] |

| Appearance | Expected to be a solid at room temperature | [9][10] |

Spectroscopic Characterization: A Self-Validating Workflow

Accurate structural confirmation is paramount. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the unambiguous identification and purity assessment of this compound.

Caption: Logical workflow for the structural elucidation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by the characteristic absorptions of the carboxylic acid moiety.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[11][12] |

| ~1710 | C=O stretch (Carbonyl) | Strong, Sharp | Characteristic of a carbonyl in a carboxylic acid that is conjugated with an aromatic system.[12][13] |

| ~1600, ~1450 | C=C and C=N stretches (Aromatic) | Medium to Weak | Typical absorptions for the quinoline ring system. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxyl group.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the C3-carboxylic acid, and the C5-bromine atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is often chosen for carboxylic acids due to its ability to solubilize polar compounds and shift the exchangeable -COOH proton into an observable region.

-

Internal Standard: The residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) serves as a reliable internal reference.

-

Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). A greater number of scans may be needed for the ¹³C spectrum due to the low natural abundance of the isotope.[14]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~9.2 | d | ~2.0 | Deshielded by adjacent nitrogen and C3-COOH. Shows small coupling to H-4. |

| H-4 | ~8.8 | d | ~2.0 | Deshielded by adjacent nitrogen and peri-effect from C5-Br. Shows small coupling to H-2. |

| H-6 | ~8.2 | d | ~8.0 | Influenced by the C5-Br. Coupled to H-7. |

| H-7 | ~7.8 | t | ~8.0 | Shows coupling to both H-6 and H-8. |

| H-8 | ~8.0 | d | ~8.0 | Deshielded by proximity to the quinoline nitrogen. Coupled to H-7. |

| -COOH | >12.0 | br s | N/A | Highly deshielded, acidic proton. Signal is often broad and its position is concentration-dependent.[15] |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | ~152 | Highly deshielded due to proximity to nitrogen. |

| C-3 | ~125 | Site of COOH substitution. |

| C-4 | ~138 | Deshielded by nitrogen and C5-Br. |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~120 | Directly attached to bromine (heavy atom effect). |

| C-6 | ~135 | Electron density withdrawn by C5-Br. |

| C-7 | ~129 | Least affected carbon on the benzene ring. |

| C-8 | ~130 | Influenced by proximity to nitrogen. |

| C-8a | ~148 | Bridgehead carbon, deshielded by nitrogen. |

| -COOH | ~167 | Typical chemical shift for a carboxylic acid carbon.[15] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, providing definitive evidence of the compound's identity.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻.

-

Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain a highly accurate mass measurement, allowing for molecular formula confirmation.

Expected Mass Spectrum Data

-

Molecular Ion: The most critical feature is the isotopic pattern for bromine. The spectrum will show two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope.[14]

-

[M+H]⁺ (for C₁₀H₇⁷⁹BrNO₂⁺): Expected m/z ≈ 252.97

-

[M+H]⁺ (for C₁₀H₇⁸¹BrNO₂⁺): Expected m/z ≈ 254.97

-

-

Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids involve the neutral loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as CO₂ ([M+H - CO₂]⁺) or the entire COOH radical.[16] A peak corresponding to the loss of the COOH group (M-45) is often observed.[17]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and associated synthetic transformations.

-

Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters via Fischer esterification or by activation with agents like thionyl chloride (SOCl₂). Amide bond formation is achieved using standard coupling reagents (e.g., HATU, HOBt) to connect the quinoline scaffold to various amine-containing fragments.

-

Palladium-Catalyzed Cross-Coupling: The C5-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

-

Synthesis: The synthesis of quinoline carboxylic acids can be approached through various established methods. A plausible route involves the oxidation of a corresponding 2-chloroquinoline-3-carbaldehyde, which can be synthesized from substituted acetanilides via the Vilsmeier-Haack reaction.[18] Another approach involves a palladium-catalyzed carbonyl insertion reaction on a 3-amino-5-bromoquinoline precursor.[19]

Applications in Drug Discovery and Materials Science

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for compounds targeting a range of diseases.

-

Oncology: Quinoline derivatives are widely investigated as kinase inhibitors. The scaffold can be elaborated to target enzymes like Protein Kinase CK2, which is implicated in various cancers.[18][20]

-

Infectious Diseases: The quinoline ring is famously the core of anti-malarial drugs like chloroquine. This building block enables the synthesis of novel analogs to combat drug-resistant strains of malaria.[3][4]

-

Materials Science: The rigid, planar quinoline system and its potential for functionalization make its derivatives candidates for organic light-emitting diodes (OLEDs), sensors, and other electronic materials.[4]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related bromoquinoline and quinoline carboxylic acid compounds suggest appropriate precautions should be taken.

-

Hazard Classification (Anticipated): Based on analogs, the compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][21][22]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]

-

Handling: Avoid creating dust. Keep containers tightly closed when not in use. Store in a cool, dry place away from strong oxidizing agents.[24][25]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[23]

References

-

This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

5-Bromoquinoline-8-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

3-Bromoquinoline-5-carboxylic acid Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved January 6, 2026, from [Link]

-

5-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Supporting Information for scientific article. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

-

The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Vasyliev, M. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

- Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. (n.d.). Google Patents.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Bentham Science. Retrieved January 6, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

3-Bromoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Figure S11. 1 H NMR spectrum of 3f. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

IR spectra practice. (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]

-

Isoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Mass spectrum of benzoic acid. (2025, November 8). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. keyorganics.net [keyorganics.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 6. This compound | 1416438-47-5 [chemicalbook.com]

- 7. 5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-ブロモキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4 [sigmaaldrich.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. tandfonline.com [tandfonline.com]

- 19. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 20. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aksci.com [aksci.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.com [fishersci.com]

- 25. angenechemical.com [angenechemical.com]

5-Bromoquinoline-3-carboxylic Acid: A Technical Guide for Advanced Research

Introduction: The Strategic Importance of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with profound therapeutic value. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven their worth in medicinal chemistry.[1][2]

This guide focuses on a specific, functionalized member of this class: 5-Bromoquinoline-3-carboxylic acid (CAS No. 1416438-47-5). The introduction of a bromine atom at the C-5 position and a carboxylic acid at the C-3 position creates a molecule with significant potential as a versatile building block in drug discovery and chemical biology. The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinities and influencing metabolic stability. The carboxylic acid group provides a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups.

This document serves as an in-depth technical resource for researchers, providing insights into the synthesis, potential applications, and experimental considerations for utilizing this compound in a research and development setting.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in experimental settings. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1416438-47-5 | N/A |

| Molecular Formula | C₁₀H₆BrNO₂ | N/A |

| Molecular Weight | 252.06 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in alcohols (predicted) | N/A |

| Purity | Commercially available up to 97% | [3] |

Proposed Synthesis Pathway

A well-established method for constructing the quinoline-3-carboxylic acid scaffold is the Combes quinoline synthesis or a related acid-catalyzed cyclization. A potential starting material would be a suitably substituted aniline, which can undergo condensation with an appropriate three-carbon component to form the quinoline ring.

An alternative and often high-yielding approach is the reductive cyclization of an ortho-substituted nitrobenzaldehyde.[4] For instance, 2-nitrobenzaldehyde can react with an ethyl 3,3-diethoxypropionate in the presence of a reducing agent like tin(II) chloride to directly form the ethyl quinoline-3-carboxylate, which can then be hydrolyzed to the carboxylic acid.

For the bromination step, direct bromination of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom. However, electrophilic bromination of quinolines can be achieved using reagents like N-bromosuccinimide (NBS) in a strong acid such as sulfuric acid.[5] The position of bromination is influenced by the reaction conditions and the existing substituents. To achieve bromination at the 5-position, careful control of temperature and reagent stoichiometry is crucial.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthetic workflows for this compound.

Potential Applications in Drug Discovery and Chemical Biology

The quinoline-3-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active compounds. The addition of a bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and can enhance biological activity through favorable halogen bonding interactions with protein targets.

Anticancer Research

Numerous quinoline derivatives have been investigated as anticancer agents, targeting various aspects of cancer cell biology.[2][6] Quinoline-3-carboxylic acids, in particular, have shown promise as selective antiproliferative agents.[6] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

One such target is Protein Kinase CK2 , a serine/threonine kinase that is overexpressed in many human cancers and promotes cell survival and proliferation. Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[7] It is plausible that this compound could serve as a starting point for the development of novel CK2 inhibitors. The 5-bromo substituent could potentially occupy a hydrophobic pocket in the ATP-binding site of the kinase, enhancing inhibitory activity.

Caption: Potential mechanism of action for a this compound derivative as a CK2 inhibitor.

Antimicrobial Agents

The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics. While these typically have a different substitution pattern, the broader class of quinoline-3-carboxylic acids has also been explored for antimicrobial activity.[8] The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound could be used as a scaffold to generate libraries of new compounds for screening against various bacterial and fungal pathogens.

Anti-inflammatory Agents

Some quinoline derivatives have demonstrated anti-inflammatory properties.[1] The carboxylic acid moiety can mimic the functionality of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. Further derivatization of this compound could lead to the discovery of novel anti-inflammatory compounds with unique mechanisms of action.

Experimental Protocol: Derivatization of this compound via Amide Coupling

To explore the structure-activity relationships of this scaffold, derivatization is a key step. The following protocol provides a general method for the amide coupling of this compound with a primary or secondary amine.

Objective: To synthesize an amide derivative of this compound for biological screening.

Materials:

-

This compound

-

Amine of interest (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

-

Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The success of the reaction is validated at each step. The consumption of the starting material is monitored by TLC. The identity and purity of the final product are confirmed by spectroscopic methods, ensuring that the desired amide has been synthesized.

Conclusion and Future Directions

This compound is a strategically important building block for medicinal chemistry and drug discovery. While direct biological data for this specific compound is limited, the known activities of related quinoline scaffolds suggest significant potential for its use in developing novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. The presence of two distinct functional handles—the carboxylic acid for derivatization and the bromo group for cross-coupling—provides immense flexibility for creating diverse chemical libraries. Future research should focus on the systematic exploration of derivatives of this scaffold to unlock its full therapeutic potential.

References

- A straightforward and efficient one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters is described. The simple reductive cyclization is carried out by treating various substituted o-nitrobenzaldehydes with inexpensive, commercially available 3,3-diethoxypropionic acid ethyl ester and SnCl2·2H2O in refluxing ethanol. (ACS Publications, The Journal of Organic Chemistry)

- Synthesis of quinoline-3-carboxylic acid. (PrepChem.com)

- The synthesis and in vitro antimicrobial evaluation of several quinoline and pyrimidoquinoline derivatives are described. (PubMed, Archives of Pharmacy)

- Process for the preparation of a quinoline carboxylic acid.

- Process for the preparation of quinoline carboxylic acids.

- 5-Bromoquinoline serves precisely this purpose, acting as a crucial precursor in the development of drugs aimed at treating conditions such as malaria and various forms of cancer. (NINGBO INNO PHARMCHEM CO.,LTD.)

- The designed 2, 4-disubstituted quinoline-3-carboxylic acid derivatives were evaluated in in vitro cancer (MCF-7 and K562) and non-cancerous (HEK293) cell lines. (Anti-Cancer Agents in Medicinal Chemistry)

- 5-Bromoquinoline | C9H6BrN | CID 817321 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (PubChem)

- This heterocyclic compound is far more than just a chemical formula; it is a fundamental building block that enables groundbreaking discoveries and the development of advanced products across multiple sectors. (NINGBO INNO PHARMCHEM CO.,LTD.)

- Quinoline-3-carboxylic Acid (CAS 6480-68-8) is a chemical compound that has garnered significant attention in the field of organic synthesis due to its versatile structure and reactivity. (NINGBO INNO PHARMCHEM CO.,LTD.)

- In this article, the derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. (PubMed, Journal of Enzyme Inhibition and Medicinal Chemistry)

- This study synthesized and characterized novel brominated methoxyquinolines and nitrated bromoquinoline derivatives with potential antiproliferative activity against cancer cell lines.

- Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.

- Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions. (Frontiers in Chemistry)

- Quinoline is a versatile pharmacophore, a privileged scaffold and an outstanding fused heterocyclic compound with a wide range of pharmacological prospective such as anticancer, anti-inflammatory, antibacterial, antiviral drug and superlative moiety in drug discovery. (PubMed, Bioorganic Chemistry)

- A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- 5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. (Benchchem)

- Three new 4-styrylquinoline–benzimidazole hybrids have been synthesized and fully characterized.

- A convenient one-pot procedure to prepare 5-bromo-8-nitroisoquinoline, without prior isolation of 5-bromoisoquinoline, has been developed. (Organic Syntheses)

- 3-Quinolinecarboxylic acid, 5-bromo- [1416438-47-5] 97%. (Chem-Gold)

- 3-Quinolinecarboxylic acid, 5-bromo- [CAS: 1416438-47-5]. (Ivy Fine Chemicals)

- A series of novel Quinoline derivatives have been synthesized and confirmed by IR, H1 NMR spectral data, showing anti-inflammatory activity.

- Synthesis of α-bromocarboxylic acids and deriv

Sources

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem-gold.com [chem-gold.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromoquinoline-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-Bromoquinoline-3-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes and reactivity, and discuss its significant applications, particularly in the design of novel therapeutics. This document is structured to provide not only foundational knowledge but also practical, field-proven insights, including a detailed experimental protocol for a common cross-coupling reaction, underscoring its utility in modern synthetic chemistry.

Core Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific placement of a bromine atom at the C5 position and a carboxylic acid at the C3 position makes this molecule a versatile intermediate for further chemical modification. The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid group can be used for amide bond formation or as a key pharmacophoric feature.

The essential properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 252.06 g/mol | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |

| CAS Number | 1416438-47-5 | [1][2][3][4] |

| Boiling Point | 403.1 ± 30.0 °C (Predicted) | [2] |

| InChI Key | LYLFBEXBABQCAW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=C(C1=CC2=C(Br)C=CC=C2N=C1)O | [1] |

Chemical Structure:

Figure 1. Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of substituted quinoline-3-carboxylic acids often involves multi-step sequences. While specific literature for the direct synthesis of this compound is sparse, a plausible route can be extrapolated from established methodologies for analogous structures. One common approach involves the construction of the quinoline ring system followed by functionalization. For instance, a Friedländer annulation or a Gould-Jacobs reaction could be employed to form a quinoline-3-carboxylate ester, which is subsequently brominated. The bromination of quinoline itself often requires a Lewis acid catalyst to proceed effectively.[5] The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

The primary utility of this compound in synthetic chemistry stems from its reactivity:

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide at the C5 position is an ideal substrate for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents (alkyl, aryl, vinyl, alkynyl groups), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Amide Bond Formation: The carboxylic acid at the C3 position can be readily converted to an amide. This is a crucial reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules, allowing for the exploration of interactions with protein targets.

-

Esterification: The carboxylic acid can be esterified to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which is a common strategy in prodrug design.

Applications in Research and Drug Development

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets.

-

Oncology: Quinoline derivatives are extensively investigated as anti-cancer agents.[6] Specifically, derivatives of quinoline-3-carboxylic acid have been designed and synthesized as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[7][8] The ability to modify the 5-position of the quinoline ring allows for fine-tuning of selectivity and potency against specific kinases or other cancer-related targets.

-

Infectious Diseases: The quinoline pharmacophore is famously associated with anti-malarial drugs like chloroquine and quinine.[6] The development of new quinoline-based compounds remains a critical strategy to combat drug-resistant strains of malaria.

-

Antimicrobial Agents: Various quinoline-3-carboxylic acids and their derivatives have been synthesized and evaluated for their potential as broad-spectrum antimicrobial agents.[9]

-

Fragment-Based Drug Design (FBDD): As a "fragment," this compound provides a starting point for building more complex drug candidates. The two distinct points for chemical modification (C3 and C5) allow for systematic exploration of the chemical space around a biological target.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This reaction demonstrates the utility of the C5-bromide as a synthetic handle.

Objective: To synthesize 5-phenylquinoline-3-carboxylic acid.

Causality of Component Selection:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings involving aryl bromides due to its high reactivity and stability.

-

Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Potassium carbonate is a moderately strong base, effective for this purpose and generally compatible with carboxylic acid functional groups.

-

Solvent (1,4-Dioxane/H₂O): A mixed solvent system is often optimal. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

-

Inert Atmosphere (N₂ or Ar): The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is crucial to maintain catalytic activity and ensure a high reaction yield.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (252 mg, 1.0 mmol, 1.0 equiv.).

-

Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).

-

Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

-

Solvent Addition and Degassing:

-

Add 1,4-dioxane (15 mL) and deionized water (5 mL) to the flask.

-

Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. This is a critical step for catalyst longevity.

-

-

Reaction Execution:

-

Immerse the flask in a pre-heated oil bath at 90 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material (this compound) indicates reaction completion, typically within 4-6 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to pH ~3-4 with 1M HCl. This step protonates the carboxylic acid product, making it less water-soluble and more soluble in the organic extraction solvent.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification and Characterization (Self-Validation):

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 5-phenylquinoline-3-carboxylic acid.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Signal Word: Warning[1]

-

Hazard Statements:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its defined structure, coupled with two distinct and synthetically versatile functional groups, provides a robust platform for the development of novel molecular entities. Understanding its core properties, reactivity, and proper handling is essential for any researcher aiming to leverage this powerful building block in their scientific endeavors.

References

-

This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 70700957 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved January 6, 2026, from [Link]

- Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents. (n.d.).

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).

-

Brown, D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Preparations and Procedures International, 37(4), 389-393. Retrieved January 6, 2026, from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved January 6, 2026, from [Link]

-

Kumar, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved January 6, 2026, from [Link]

-

Abdel-Hafez, A. A., & Abdel-Aziz, S. A. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. 1416438-47-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 2. chembk.com [chembk.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 1416438-47-5 [chemicalbook.com]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromoquinoline-3-carboxylic acid

Abstract

The unequivocal structural determination of novel or synthesized chemical entities is a cornerstone of chemical research, particularly within the pharmaceutical and materials science sectors. 5-Bromoquinoline-3-carboxylic acid, a substituted heterocyclic compound, presents a valuable case study for the application of a multi-technique analytical workflow. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the complete structure elucidation of this molecule. We will move beyond procedural lists to explore the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Finally, we will discuss X-ray Crystallography as the definitive method for absolute structure confirmation. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Imperative for Structural Verification

Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of substituents, such as a bromine atom and a carboxylic acid group, dramatically influences the molecule's physicochemical properties, biological activity, and potential as a synthetic intermediate.[2] Therefore, confirming the precise regiochemistry—verifying that the substituents are at the 5- and 3-positions, respectively—is not merely an academic exercise but a critical quality control checkpoint. An incorrect isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide outlines a logical, multi-faceted approach to confirming the identity and structure of this compound (Molecular Formula: C₁₀H₆BrNO₂[3]).

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: The First Gate of Validation

Expertise & Experience: Mass spectrometry serves as the initial and most rapid checkpoint. Its primary purpose is to confirm the molecular weight and provide crucial evidence of the elemental composition, specifically the presence of bromine. The unique isotopic distribution of bromine provides a definitive signature that is difficult to misinterpret.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer via direct infusion.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation, which can provide additional structural clues.

-

Analysis: Scan a mass range from m/z 50 to 300 to ensure detection of the molecular ion and key fragment ions.[5]

Trustworthiness: Interpreting the Isotopic Pattern

The core of this validation step lies in observing the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[6] This results in two distinct peaks for any bromine-containing ion, separated by 2 m/z units.

-

Molecular Ion (M⁺): Corresponds to the molecule containing the ⁷⁹Br isotope.

-

M+2 Peak: Corresponds to the molecule containing the ⁸¹Br isotope.

For this compound (C₁₀H₆BrNO₂), the expected molecular weight is ~250.958 Da.[7] The mass spectrum should exhibit a pair of peaks of almost equal intensity at m/z ≈ 251 and m/z ≈ 253. The presence of this M/M+2 pattern is strong evidence for a monobrominated compound.[4][6]

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Key Diagnostic Feature |

| [M]⁺ | ~251 | ~253 | Pair of peaks with ~1:1 intensity ratio.[4][6] |

| [M-COOH]⁺ | ~206 | ~208 | Loss of the carboxylic acid group. |

| [M-Br]⁺ | ~172 | - | Loss of the bromine atom. |

| [C₉H₆N]⁺ (Quinoline) | ~128 | - | Represents the core quinoline fragment. |

Table 1: Expected prominent ions in the mass spectrum.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS confirms the mass, IR spectroscopy validates the presence of the key functional groups—the carboxylic acid and the aromatic quinoline system. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal. No KBr pellet is necessary, making this a rapid and clean technique.[5]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean crystal first.

Trustworthiness: Identifying Characteristic Absorptions

The spectrum is dominated by the unmistakable features of a carboxylic acid. The hydrogen bonding between carboxylic acid molecules, forming dimers, significantly influences the spectrum.[8]

-

O-H Stretch: A very broad, strong absorption band appearing from 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.[9][10][11]

-

C=O Stretch: A sharp and very intense absorption between 1760-1690 cm⁻¹. Its position can be slightly lowered due to conjugation with the aromatic ring.[8][12]

-

C-O Stretch & O-H Bend: A medium C-O stretching band appears in the 1320-1210 cm⁻¹ region, while O-H bending vibrations are seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[8]

-

Aromatic C=C/C=N Stretches: Multiple sharp bands of varying intensity in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Diagnostic Feature |

| O-H Stretch (Carboxylic) | 3300 - 2500 | Strong, Broad | Confirms the presence of the -COOH group.[9][11] |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium | Sharp peaks often superimposed on the broad O-H band. |

| C=O Stretch (Carboxylic) | 1760 - 1690 | Strong, Sharp | Confirms the carbonyl of the acid.[8] |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Fingerprint of the quinoline core. |

| C-O Stretch | 1320 - 1210 | Medium | Supports the presence of the carboxylic acid.[8] |

Table 2: Key diagnostic IR absorption bands.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure. ¹H NMR reveals the number and environment of protons, while their coupling patterns establish connectivity. ¹³C NMR identifies all unique carbon atoms. For complex systems like substituted quinolines, 2D NMR techniques like COSY are invaluable for making unambiguous assignments.[1]

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Transfer the solution to a clean NMR tube.[13]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer relaxation delay (2-5 seconds) and more scans (1024-4096) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.[5]

-

2D COSY Acquisition: Use a standard COSY pulse sequence to acquire the 2D correlation spectrum. This experiment reveals which protons are spin-coupled to each other.[13]

Trustworthiness: Deconstructing the Spectra

The chemical shifts and coupling constants are dictated by the electronic environment of each nucleus, which is influenced by the bromine and carboxylic acid substituents.[13]

Caption: Relationship between NMR data and the final structure.

¹H NMR Interpretation: The quinoline ring system has 6 aromatic protons.

-

Pyridine Ring Protons (H-2, H-4): These are highly deshielded due to the adjacent electron-withdrawing nitrogen and the C3-carboxylic acid group. They will appear far downfield, likely >8.5 ppm. They are expected to be sharp singlets or narrow doublets, showing minimal coupling to each other (a four-bond coupling, ⁴J).[14]

-

Benzene Ring Protons (H-6, H-7, H-8): These will appear in the typical aromatic region (7.5-8.5 ppm).

-

H-6: Will be a doublet of doublets, coupled to H-7 (ortho coupling, ³J ≈ 7-9 Hz) and H-8 (meta coupling, ⁴J ≈ 1-2 Hz).

-

H-7: Will be a triplet (or more accurately, a doublet of doublets with similar J values), coupled to H-6 and H-8 (both ortho couplings).

-

H-8: Will be a doublet of doublets, coupled to H-7 (ortho) and H-6 (meta).

-

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very high chemical shift, typically >12 ppm in DMSO-d₆. Its signal will disappear upon adding a drop of D₂O to the sample, a key confirmatory test.[9][11]

¹³C NMR Interpretation: Ten distinct signals are expected for the ten carbon atoms.

-

Carbonyl Carbon (C-3 Carboxylic): This will be the most downfield signal, typically in the 165-185 δ range.[11]

-

Aromatic Carbons: The remaining nine carbons will appear in the aromatic region (~110-150 δ). The carbon attached to bromine (C-5) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while carbons adjacent to the nitrogen (C-2, C-8a) will be downfield.

| Proton Assignment | Expected δ (ppm, in DMSO-d₆) | Multiplicity | Key Diagnostic Feature |

| H-2 | > 9.0 | s or d (small J) | Highly deshielded proton adjacent to N. |

| H-4 | > 8.8 | s or d (small J) | Highly deshielded proton adjacent to N and ortho to -COOH. |

| H-6, H-7, H-8 | 7.8 - 8.5 | dd, t, dd | Characteristic pattern of a 1,2,3-trisubstituted benzene ring. |

| -COOH | > 12.0 | br s | Acidic proton, exchangeable with D₂O.[9] |

Table 3: Predicted ¹H NMR assignments. A COSY spectrum would confirm the H-6/H-7/H-8 coupling network.[1]

X-ray Crystallography: The Unimpeachable Arbiter

Expertise & Experience: When all spectroscopic data point towards a single structure, X-ray crystallography provides the ultimate, unambiguous confirmation. It is the gold standard for determining the three-dimensional arrangement of atoms in a solid state, leaving no doubt as to the connectivity and regiochemistry.[15]

Experimental Workflow

-

Crystallization: This is often the most challenging step. The compound must be slowly precipitated from a supersaturated solution to form a single, well-ordered crystal suitable for diffraction. Common methods include slow evaporation or vapor diffusion.[15]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.[16]

Trustworthiness: The Final Verdict

The result of a successful X-ray crystallography experiment is a 3D model of the molecule that precisely locates every atom, including the bromine, relative to the quinoline ring. This directly visualizes the 5-bromo and 3-carboxylic acid substitution pattern, providing irrefutable proof of the structure.

Conclusion

The structure elucidation of this compound is a systematic process of evidence accumulation. Mass spectrometry validates the molecular formula and the presence of bromine. IR spectroscopy confirms the required functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides the definitive carbon-hydrogen framework and confirms the specific isomeric arrangement. While X-ray crystallography serves as the ultimate proof, a complete and consistent dataset from MS, IR, and NMR provides a level of certainty that meets the rigorous standards of modern chemical and pharmaceutical research. This integrated, self-validating approach ensures that subsequent research and development efforts are built upon a solid and accurately characterized foundation.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Available at: [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]

-

AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. AMiner. Available at: [Link]

-

PubChem. (n.d.). 5-Bromoquinoline-8-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

Hryhoriv, O. D., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions, and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (2024). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]

-

ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. ResearchGate. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

ResearchGate. (2024). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). 5-bromoisoquinoline-3-carboxylic acid (C10H6BrNO2). PubChemLite. Available at: [Link]

-

Chem-Gold. (n.d.). 3-Quinolinecarboxylic acid, 5-bromo- [1416438-47-5] 97%. Chem-Gold. Available at: [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2020). The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. ResearchGate. Available at: [Link]

-

European Journal of Chemistry. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Journal of Chemistry. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-aminoisoquinoline-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-3-methylhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]

Introduction: The Strategic Importance of 5-Bromoquinoline-3-carboxylic Acid

An In-depth Technical Guide to 5-Bromoquinoline-3-carboxylic Acid

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic aromatic structure provides a versatile framework that can be strategically modified to interact with a multitude of biological targets. Within this important class of compounds, this compound emerges as a particularly valuable building block. Its dual functionality—a reactive bromine atom poised for cross-coupling reactions and a carboxylic acid group ready for amide bond formation or esterification—offers a powerful toolkit for library synthesis and lead optimization. This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic characteristics, and strategic applications of this compound, intended for researchers and professionals in drug discovery and chemical synthesis.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is systematically identified by a unique set of identifiers that ensure unambiguous communication in a research and regulatory context.

| Identifier | Value | Source |

| CAS Number | 1416438-47-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [1][3][5] |

| SMILES | O=C(C1=CC2=C(Br)C=CC=C2N=C1)O | [3] |

| InChI Key | LYLFBEXBABQCAW-UHFFFAOYSA-N | [3] |

The molecule's architecture, featuring a bromine atom at the C5 position and a carboxylic acid at the C3 position of the quinoline ring, is visualized below. This specific arrangement dictates its reactivity and potential for forming complex derivatives.

Caption: Generalized synthesis of a bromoquinoline carboxylic acid.

Key Chemical Transformations

The molecule's two primary functional groups offer orthogonal reactivity, a highly desirable trait in medicinal chemistry.

Caption: Orthogonal reactivity of the core scaffold.

-

Carboxylic Acid Group : This site is the gateway to forming amides and esters. Amide bond formation, using standard coupling reagents (e.g., HATU, EDC), is one of the most widely used reactions in drug discovery to connect the quinoline scaffold to other fragments.

-

Bromo Group : The C-Br bond is a handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig amination allow for the precise installation of a vast array of aryl, heteroaryl, alkyl, or amino substituents at the 5-position.

Applications in Drug Discovery and Development

The quinoline core is present in numerous approved drugs, and its derivatives are continually explored for new therapeutic applications.

-

Kinase Inhibition : Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, a target implicated in cancer and other diseases. [6][7]The carboxylic acid can form key hydrogen bonds in an enzyme's active site, while the rest of the scaffold explores hydrophobic pockets.

-

Antiproliferative Agents : The quinoline-3-carboxylic acid scaffold has been investigated for its potential as an anticancer agent, with modifications aimed at enhancing selectivity for cancer cells over non-cancerous cells. [8]* Antimicrobial Agents : The quinoline structure is famously associated with antimicrobial activity (e.g., fluoroquinolone antibiotics). Novel derivatives are synthesized to combat drug-resistant microbial strains. [9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification : this compound is classified with the following hazards:

-

H302: Harmful if swallowed [3][5] * H315: Causes skin irritation [3][5] * H319: Causes serious eye irritation [3][5] * H335: May cause respiratory irritation [3][5]* Recommended Precautions :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [10][11] * Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. [10][12] * Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10][11]* Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for utilizing the bromine handle, demonstrating the causality behind the choice of reagents and conditions.

Objective: To synthesize 5-Aryl-quinoline-3-carboxylic acid from this compound.

Methodology:

-

Reagent Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired Arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the boronic acid ensures complete consumption of the starting material.

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). Rationale: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous co-solvent helps to dissolve the inorganic base.

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heat is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4. This will precipitate the product while keeping the boronic acid byproduct more soluble. Rationale: Acidification protonates the product's carboxylic acid group, decreasing its aqueous solubility and causing it to precipitate.

-

Purification: Filter the resulting solid and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Rationale: Purification is necessary to remove residual catalyst, unreacted starting materials, and byproducts to obtain the final compound of high purity for further analysis and testing.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2025, August 1). Retrieved from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

- Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents. (n.d.).

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 1416438-47-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 4. This compound | 1416438-47-5 [chemicalbook.com]

- 5. 5-Bromoquinoline-8-carboxylic acid | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Critical Role of pKa in Drug Discovery and Development

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromoquinoline-3-carboxylic acid: Emphasis on pKa Determination

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs numerous aspects of a drug's behavior, from its absorption and distribution to its interaction with its biological target.[1] For researchers and scientists in the pharmaceutical industry, an accurate determination of a molecule's pKa is not merely an academic exercise; it is a fundamental step in the journey from a promising lead compound to a viable therapeutic agent. This guide provides an in-depth technical overview of the theoretical and practical considerations for determining the pKa of this compound, a molecule of interest in medicinal chemistry.[2]

This compound possesses two ionizable centers: a carboxylic acid group, which is acidic, and a quinoline nitrogen, which is basic. The interplay of these two functional groups, and the influence of the electron-withdrawing bromo substituent, dictates the ionization state of the molecule at different pH values. This, in turn, has profound implications for its solubility, lipophilicity, and ability to permeate biological membranes—all key determinants of its pharmacokinetic and pharmacodynamic profile.[1][3]

Structural Analysis and Expected Ionization Behavior

The chemical structure of this compound reveals the key features that will govern its acid-base properties.

-

The Carboxylic Acid Group (-COOH): This is an acidic functional group that will donate a proton to become a carboxylate anion (-COO⁻). The pKa of a typical aromatic carboxylic acid is around 4-5.[4]

-

The Quinoline Ring Nitrogen: The nitrogen atom in the quinoline ring is basic due to the lone pair of electrons. It can accept a proton to form a positively charged quinolinium ion. The pKa of the parent quinoline molecule is approximately 4.9.[3][5]

-

The Bromo Substituent (-Br): The bromine atom at the 5-position is an electron-withdrawing group due to its electronegativity (inductive effect). This will influence the pKa values of both the carboxylic acid and the quinoline nitrogen.

Influence of Substituents on pKa

The electronic effects of substituents on the quinoline ring can significantly alter the pKa values. Electron-withdrawing groups, such as the bromo group in our target molecule, are expected to:

-

Increase the acidity of the carboxylic acid: By withdrawing electron density from the carboxylate group, the bromo substituent stabilizes the conjugate base, thereby facilitating the release of the proton and lowering the pKa of the carboxylic acid.

-

Decrease the basicity of the quinoline nitrogen: The electron-withdrawing nature of the bromine atom reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. This results in a lower pKa for the quinoline nitrogen compared to the unsubstituted quinoline.[6]

Table 1: Predicted pKa Ranges and Influence of Substituents for this compound

| Ionizable Group | Expected pKa Range | Influence of the 5-Bromo Substituent |

| Carboxylic Acid | < 4.5 | Electron-withdrawing, lowers pKa (stronger acid) |

| Quinoline Nitrogen | < 4.9 | Electron-withdrawing, lowers pKa (weaker base) |

Experimental Determination of pKa

Several robust experimental techniques are available for the accurate determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and chromophore.[7]

Potentiometric Titration

This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[7]

Experimental Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value at each increment of added titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.[7]

Experimental Protocol for UV-Vis Spectrophotometry:

-